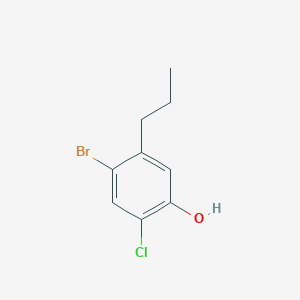
4-Bromo-2-chloro-5-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-5-propylphenol: is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a propyl group attached to a phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-propylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-bromo-2-chlorophenol, the propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum trichloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions. The process may include steps such as halogenation of phenol derivatives followed by alkylation . The use of solvents like dichloromethane and toluene, along with temperature control and inert atmosphere, ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-2-chloro-5-propylphenol is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and materials science .
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-propylphenol is primarily related to its ability to undergo electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The presence of electron-withdrawing halogen atoms makes the aromatic ring more susceptible to nucleophilic attack, facilitating various substitution reactions . Additionally, the phenolic group can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with biological targets .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.
2-Chloro-4-bromophenol: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-chloro-5-propylphenol’s unique combination of halogen atoms and a propyl group provides distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable in specialized synthetic applications .
Properties
Molecular Formula |
C9H10BrClO |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-propylphenol |
InChI |
InChI=1S/C9H10BrClO/c1-2-3-6-4-9(12)8(11)5-7(6)10/h4-5,12H,2-3H2,1H3 |
InChI Key |
VUYOLEFJXWVEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


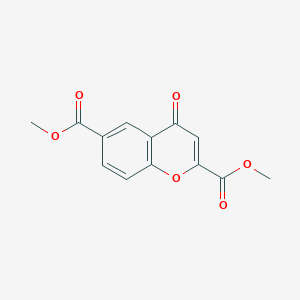

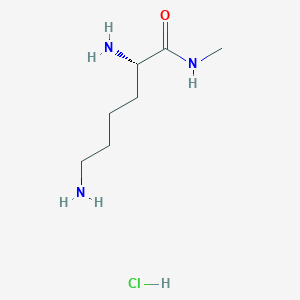
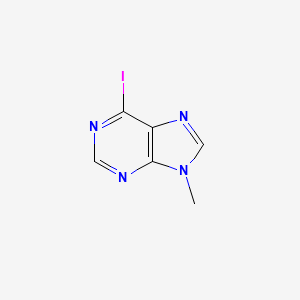

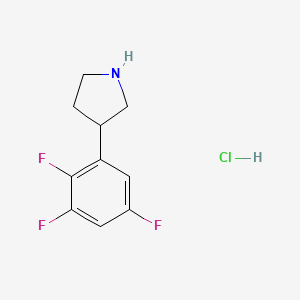
![Tert-butyl hydrogen carbonate;5-[[8-methyl-3,6,10,13-tetrakis[(2-methylpropan-2-yl)oxycarbonyl]-3,6,10,13,16,19-hexazabicyclo[6.6.6]icosan-1-yl]amino]-5-oxopentanoic acid](/img/structure/B13037067.png)
![2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13037075.png)


![Spiro[chromane-4,1'-cyclopropane]-7-carbaldehyde](/img/structure/B13037097.png)


![5-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13037114.png)
